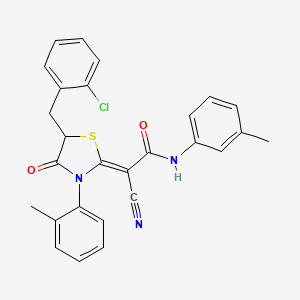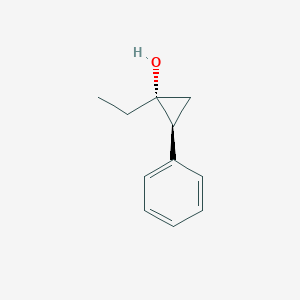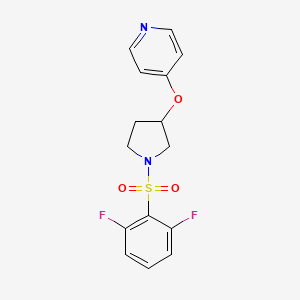
(Z)-2-(5-(2-chlorobenzyl)-4-oxo-3-(o-tolyl)thiazolidin-2-ylidene)-2-cyano-N-(m-tolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-(5-(2-chlorobenzyl)-4-oxo-3-(o-tolyl)thiazolidin-2-ylidene)-2-cyano-N-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C27H22ClN3O2S and its molecular weight is 488. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-(5-(2-chlorobenzyl)-4-oxo-3-(o-tolyl)thiazolidin-2-ylidene)-2-cyano-N-(m-tolyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-(5-(2-chlorobenzyl)-4-oxo-3-(o-tolyl)thiazolidin-2-ylidene)-2-cyano-N-(m-tolyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Research in the synthesis of thiazolidinone derivatives, including compounds structurally related to "(Z)-2-(5-(2-chlorobenzyl)-4-oxo-3-(o-tolyl)thiazolidin-2-ylidene)-2-cyano-N-(m-tolyl)acetamide," highlights the versatility of thiazolidinones in organic synthesis. The cyclocondensation reactions of 2-(1,3-thiazolidin-2-ylidene)acetamides with oxalyl chloride have led to the formation of new heterocyclic assemblies, demonstrating the compound's role in generating novel heterocycles with potential biological activities (Obydennov et al., 2017). Additionally, the crystal structures of related thiazolidinone compounds have been described, providing insight into their structural properties and potential applications in designing new molecules with desired characteristics (Galushchinskiy et al., 2017).
Biological Activities
The thiazolidinone core, as found in compounds similar to the one , has been extensively explored for its biological activities. Notable studies have demonstrated the potential antimicrobial, antifungal, and anticancer activities of thiazolidinone derivatives. For instance, a novel series of 2-mercaptobenzimidazole derivatives, including thiazolidinones, displayed significant antibacterial and antifungal activities, indicating the potential of these compounds in developing new antimicrobial agents (Devi et al., 2022). Another study highlighted the synthesis of thiazolidinones with benzothiazole moieties, revealing their antitumor screening and identifying compounds with anticancer activities against various cancer cell lines (Havrylyuk et al., 2010).
Antioxidant Properties
The antioxidant properties of thiazolidinone derivatives have also been investigated, with some compounds showing promising results. For example, a study on the synthesis and antioxidant properties of novel thiazolidinone derivatives containing 1,3,4-thia/oxadiazole moieties found that certain compounds exhibited significant radical scavenging abilities, comparable to ascorbic acid (Lelyukh et al., 2021).
Propriétés
IUPAC Name |
(2Z)-2-[5-[(2-chlorophenyl)methyl]-3-(2-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22ClN3O2S/c1-17-8-7-11-20(14-17)30-25(32)21(16-29)27-31(23-13-6-3-9-18(23)2)26(33)24(34-27)15-19-10-4-5-12-22(19)28/h3-14,24H,15H2,1-2H3,(H,30,32)/b27-21- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYNUGUMXLWAXII-MEFGMAGPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=C2N(C(=O)C(S2)CC3=CC=CC=C3Cl)C4=CC=CC=C4C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)/C(=C\2/N(C(=O)C(S2)CC3=CC=CC=C3Cl)C4=CC=CC=C4C)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(5-(2-chlorobenzyl)-4-oxo-3-(o-tolyl)thiazolidin-2-ylidene)-2-cyano-N-(m-tolyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(3-Chloro-4-methylphenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2688601.png)
![3-(1,3-Thiazol-2-yloxy)-1-azabicyclo[2.2.2]octane](/img/structure/B2688602.png)
![N-1,3-benzodioxol-5-yl-2-[3-[(3-fluorophenyl)sulfonyl]-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B2688603.png)
![2-Chloro-N-[[3-(2-morpholin-4-ylethoxy)phenyl]methyl]propanamide](/img/structure/B2688605.png)
![3-[(2,6-Dichlorobenzyl)sulfanyl]-5-[2-(dimethylamino)vinyl]-4-isothiazolecarbonitrile](/img/structure/B2688606.png)
![N-(2,3-dimethoxybenzyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2688607.png)





![4-methyl-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B2688619.png)
![1-[5-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea](/img/structure/B2688623.png)